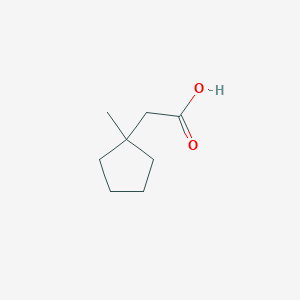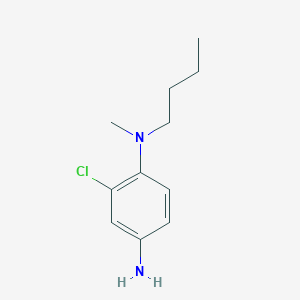
N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine” is C11H17ClN2 . The exact mass is 212.1080262 g/mol .Physical And Chemical Properties Analysis
The molecular weight of “N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine” is 212.72 g/mol . It has a complexity of 163 . The topological polar surface area is 29.3 Ų .Wissenschaftliche Forschungsanwendungen
Polyimide Synthesis
N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine and its derivatives have been utilized in the synthesis of polyimides. For instance, Liaw and Liaw (1996) demonstrated the use of a novel diamine containing bulky tert-butyl substituent, 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene (BATB), as a monomer for creating polyimides via a two-stage procedure, resulting in transparent, flexible, and tough polyimide films with high tensile strength and glass transition temperatures between 240-268°C (Liaw & Liaw, 1996).
Anti-inflammatory Potential
In the field of pharmacology, derivatives of this compound, such as N1-benzyl-4-methylbenzene-1,2-diamine (BMD), have shown anti-inflammatory effects. A study by Shin et al. (2005) discovered that BMD inhibited nitric oxide production in macrophages and suppressed nuclear factor-kappaB activation, indicating its potential in treating NO-associated inflammatory diseases (Shin et al., 2005).
Engineering Plastics and Polymers
Further applications in material science include the creation of high-performance engineering plastics. Iqbal et al. (2015) synthesized a series of polyimides with azomethine functionality in the backbone, using substituted aromatic diamines derived from N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine. These polyimides exhibited high thermal stability and solubility, making them attractive for engineering applications (Iqbal et al., 2015).
Corrosion Inhibition
This compound and its derivatives also find use as corrosion inhibitors. Hashim et al. (2012) explored the efficiency of Schiff base compounds derived from this diamine as corrosion inhibitors, finding them effective at preventing mild steel corrosion in acidic environments (Hashim et al., 2012).
Eigenschaften
IUPAC Name |
1-N-butyl-2-chloro-1-N-methylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-3-4-7-14(2)11-6-5-9(13)8-10(11)12/h5-6,8H,3-4,7,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVMMBDZCAWTMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

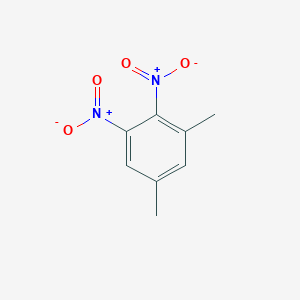

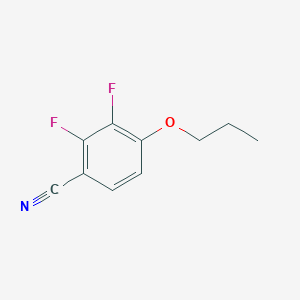

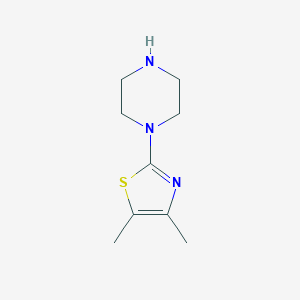

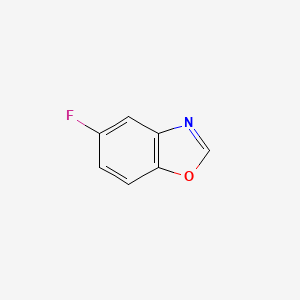

![[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)](/img/structure/B1357637.png)
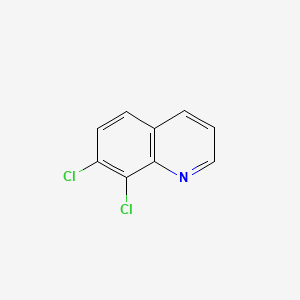
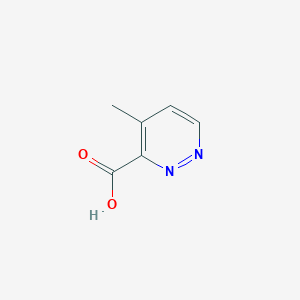
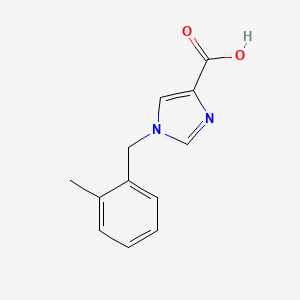
![4-[(Thiophen-2-yl)methyl]benzoic acid](/img/structure/B1357649.png)
